N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide
Description
Systematic Nomenclature and Molecular Formula Analysis
IUPAC Nomenclature and Structural Breakdown
The systematic IUPAC name, N-(2-methoxyethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide , is derived from its three primary components:
- 1,4-Diazepane Core : A seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4.
- Pyrazole-Sulfonyl Substituent : A 1-methyl-1H-pyrazole ring linked via a sulfonyl (-SO₂-) group at the diazepane’s 4-position.
- Carboxamide Side Chain : A methoxyethyl-substituted carboxamide (-CONH-(CH₂)₂-OCH₃) at the diazepane’s 1-position.
Table 1: Molecular Formula and Weight
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₃N₅O₄S | |
| Molecular Weight | 345.42 g/mol | |
| SMILES | COCCOC(=O)N1CCCN(CC1)S(=O)(=O)C2=C(N(N=C2)C)N |
The molecular formula reflects a balanced distribution of heteroatoms, with nitrogen (20.3%) and oxygen (18.5%) contributing significantly to polarity. The sulfonyl group enhances electrophilicity, while the methoxyethyl chain introduces steric bulk.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)13(19)14-4-9-22-2/h10-11H,3-9H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKJDRPNUFBEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C13H23N5O4S
- Molecular Weight : 345.42 g/mol
- CAS Number : 2034489-21-7
- Structure : The compound features a diazepane ring, a sulfonyl group, and a pyrazole moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research on this compound indicates several potential biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown moderate to excellent activity against various bacterial strains .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects against cancer cell lines. For example, analogs of pyrazole have demonstrated significant growth inhibition in MCF-7 (breast cancer) and MDA-MB-468 cell lines .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes linked to cancer proliferation.
- Interaction with Receptors : The presence of a pyrazole ring suggests potential interaction with neurotransmitter receptors or other cellular targets.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
A study conducted on various pyrazole derivatives, including the target compound, demonstrated that most exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on MCF-7 and MDA-MB-468 cell lines indicated that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The findings suggest that the compound may induce apoptosis in cancer cells through activation of intrinsic pathways .
Q & A
Q. What synthetic strategies are employed to construct the 1,4-diazepane core in this compound?
The 1,4-diazepane ring is typically synthesized via cyclization reactions or stepwise alkylation. Key steps include:
- N-Alkylation : Using Ru-catalyzed decarboxylative cross-coupling reactions (e.g., Ru(dtbbpy)₃₂) to introduce substituents to the diazepane nitrogen .
- Carboxamide Formation : Coupling carboxylic acid derivatives (e.g., activated esters) with amines under mild conditions (DCE/HFIP solvent systems) .
- Sulfonylation : Reacting the pyrazole sulfonyl chloride with the diazepane amine under basic conditions (e.g., Et₃N in THF) .
Q. Table 1: Example Reaction Conditions for Diazepane Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Alkylation | Ru(dtbbpy)₃₂, DCE/HFIP (2:1), 20 h | 51–60 | |
| Sulfonylation | Pyrazole-SO₂Cl, Et₃N, THF, 0°C to RT | 30–70 |
Q. How is the compound characterized to confirm its structural integrity?
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms sulfonyl/carboxamide groups (e.g., δ ~8.0 ppm for pyrazole protons, δ ~170 ppm for carbonyl carbons) .
- X-ray Crystallography : SHELXL refinement resolves bond lengths/angles (e.g., C–S bond ≈1.76 Å in sulfonyl groups) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 0.001 Da) .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in experimental vs. computational data?
- Crystallographic Refinement : Use SHELXL to model torsional angles and compare with DFT-optimized structures .
- Dynamic NMR : Track rotational barriers of the diazepane ring in solution (e.g., variable-temperature ¹H NMR) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., using AMBER or GROMACS) .
Q. Table 2: Key Parameters for Conformational Analysis
| Parameter | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| Diazepane Torsion Angle | 120°–135° | 125°–140° |
| Sulfonyl Dihedral | 85°–90° | 88°–92° |
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Scaffold Variation : Modify substituents (e.g., methoxyethyl to ethoxyethyl) and assess biological activity .
- Isosteric Replacement : Replace sulfonyl with carbonyl groups to evaluate binding affinity changes .
- Theoretical Framework : Link SAR to target protein binding pockets (e.g., docking studies using AutoDock Vina) .
Q. Methodological Example :
Synthesize analogs via Ru-catalyzed alkylation .
Test inhibitory activity against target enzymes (e.g., IC₅₀ assays).
Correlate activity with steric/electronic descriptors (Hammett σ, LogP) .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed incubation times) .
- Off-Target Screening : Use proteome-wide profiling (e.g., CETSA or thermal shift assays) .
- Data Normalization : Reference internal controls (e.g., housekeeping enzyme activity) to reduce variability .
Q. How to optimize computational docking for this compound’s flexible diazepane core?
- Ensemble Docking : Generate multiple conformers via MD simulations and dock each into the target .
- Constraint-Based Scoring : Penalize poses with unrealistic sulfonyl-diazepane dihedrals .
- Validation : Compare predicted binding modes with crystallographic ligand-protein complexes (e.g., PDB entries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
